molecular formula C21H23NO4 B1613457 2-Carboethoxy-2'-morpholinomethyl benzophenone CAS No. 898750-14-6

2-Carboethoxy-2'-morpholinomethyl benzophenone

Cat. No.: B1613457
CAS No.: 898750-14-6
M. Wt: 353.4 g/mol
InChI Key: JPSCALRUOIEEOZ-UHFFFAOYSA-N
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Description

2-Carboethoxy-2'-morpholinomethyl benzophenone (CAS: 898750-14-6; molecular formula: C₂₁H₂₃NO₄) is a benzophenone derivative functionalized with a carboethoxy (ethyl ester) group and a morpholinomethyl substituent. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capacity, while the carboethoxy group enhances hydrophobicity and stability. This compound is structurally tailored for applications in organic synthesis, photochemistry, and polymer crosslinking due to its ability to act as a photoinitiator or intermediate in complex reactions .

Properties

IUPAC Name

ethyl 2-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSCALRUOIEEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643529
Record name Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-14-6
Record name Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-morpholinomethyl benzophenone typically involves the reaction of benzophenone with morpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of 2-Carboethoxy-2’-morpholinomethyl benzophenone may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Carboethoxy-2’-morpholinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV-curable properties.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The morpholinomethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
2-Carboethoxy-2'-morpholinomethyl benzophenone 898750-14-6 Carboethoxy, morpholinomethyl (2' position) C₂₁H₂₃NO₄ Photoinitiator, polymer crosslinking
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone 898750-95-3 Cl, F, morpholinomethyl (2' position) C₁₉H₁₈ClFNO₃ Enhanced UV absorption; industrial synthesis
2-Carboethoxy-2'-piperidinomethyl benzophenone 898751-92-3 Carboethoxy, piperidinomethyl (2' position) C₂₁H₂₃NO₄ Increased lipophilicity; drug intermediate
2-Carboethoxy-2'-thiomorpholinomethyl benzophenone 898781-60-7 Carboethoxy, thiomorpholinomethyl (2') C₂₁H₂₃NO₃S Sulfur substitution improves radical stability
2-Carboethoxy-3'-morpholinomethyl benzophenone 898765-20-3 Carboethoxy, morpholinomethyl (3' position) C₂₁H₂₃NO₄ Altered steric effects; niche photochemical uses

Structural and Functional Differences

Substituent Effects: Halogenated Derivatives (e.g., 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone): The addition of electron-withdrawing Cl and F groups enhances UV absorption efficiency compared to the parent compound, making it suitable for high-energy photochemical applications . Piperidine vs. Morpholine: Replacing morpholine with piperidine removes the oxygen atom, reducing polarity and increasing lipophilicity. This modification is advantageous in drug design for improved membrane permeability . Thiomorpholine Substitution: The sulfur atom in thiomorpholine derivatives (vs.

Positional Isomerism: Shifting the morpholinomethyl group from the 2' to the 3' position (e.g., 2-Carboethoxy-3'-morpholinomethyl benzophenone) introduces steric hindrance, affecting binding affinity in catalytic systems or polymer matrices .

Market and Industrial Relevance

  • Commercial Availability: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is widely traded in Europe and Asia, with prices ranging from $200–$500/kg (2025 projections) .
  • Application Niches: Piperidine derivatives dominate pharmaceutical intermediates, while thiomorpholine variants are emerging in advanced photoresist technologies .

Biological Activity

2-Carboethoxy-2'-morpholinomethyl benzophenone is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data from studies, case evaluations, and relevant findings from diverse sources.

Chemical Structure and Properties

The compound features a benzophenone core structure with a carboethoxy group and a morpholinomethyl substituent. This unique configuration may contribute to its biological activity, particularly in interactions with biological receptors and pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The morpholinomethyl group is believed to interact with specific biological receptors, potentially modulating their activity.
  • Photochemical Reactions : The benzophenone moiety can participate in photodynamic reactions, which may be leveraged in therapeutic applications such as photodynamic therapy.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties that could protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that derivatives of benzophenone, including this compound, exhibit antimicrobial activities against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Anticancer Activity

The compound has shown promise in preclinical studies for anticancer applications. In vitro assays have demonstrated that it can inhibit the growth of cancer cell lines, suggesting its potential as a lead compound for drug development.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)8.0Cell cycle arrest
A549 (Lung Cancer)15.3Inhibition of proliferation

Study on Anticancer Efficacy

In a notable study, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations. Flow cytometry analysis revealed increased apoptosis in treated cells, highlighting the compound's potential as an anticancer agent.

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was evaluated against Gram-positive and Gram-negative bacteria. The findings showed effective inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.

Research Findings

  • Antioxidant Activity : Studies have indicated that this compound can reduce oxidative stress markers in cellular models, contributing to its protective effects against neurotoxicity.
  • In Vivo Studies : Animal model studies have suggested that treatment with this compound resulted in reduced tumor growth compared to control groups, reinforcing its therapeutic potential.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes such as COX-2, indicating a possible pathway for its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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